molecular formula C5H8O2 B2941640 3-Methoxycyclobutan-1-one CAS No. 30830-25-2

3-Methoxycyclobutan-1-one

Cat. No.: B2941640
CAS No.: 30830-25-2
M. Wt: 100.117
InChI Key: LZKSSLYIICHJEO-UHFFFAOYSA-N
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Description

3-Methoxycyclobutan-1-one is a cyclic ketone derivative featuring a methoxy (-OCH₃) substituent at the 3-position of the cyclobutane ring. Its molecular formula is C₅H₈O₂, with a molar mass of 100.12 g/mol (calculated based on structural data). This compound is classified as an organic building block, widely used in synthetic chemistry for applications in pharmaceuticals, agrochemicals, and materials science . Commercial availability is confirmed via suppliers like CymitQuimica, with pricing tiers ranging from €266.00 per 100 mg to €2,458.00 per 5 g .

Properties

IUPAC Name

3-methoxycyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKSSLYIICHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis to obtain 3-oxocyclobutanecarboxylic acid. This intermediate is then converted into the desired product through a series of reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk using similar synthetic routes as described above. The process typically involves large-scale chemical reactions with appropriate safety and purity measures to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutan-1-one involves its role as an electron donor. It undergoes electrochemical oxidation, transferring electrons to electron acceptors such as hydrocarbons. Additionally, its anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Methoxycyclobutan-1-one with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

3-Mercaptobutan-2-one (CAS 40789-98-8)

  • Molecular Formula : C₄H₈OS
  • Molar Mass : 104.2 g/mol
  • Key Differences: Functional Group: Contains a thiol (-SH) group instead of a methoxy group. Reactivity: The thiol group confers higher nucleophilicity and susceptibility to oxidation compared to the ether group in this compound. First aid measures emphasize copious rinsing after exposure . Environmental Impact: Not classified as a persistent organic pollutant (PBT/vPvB) .

3-Methylcyclobutan-1-one (CAS 1192-08-1)

  • Molecular Formula : C₅H₈O
  • Molar Mass : 84.12 g/mol
  • Key Differences: Substituent: A methyl (-CH₃) group replaces the methoxy group. Reactivity: The electron-donating methoxy group may stabilize the ketone via resonance, altering its reactivity in nucleophilic additions compared to the methyl-substituted analog.

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)

  • Molecular Formula: C₇H₁₃NO₂
  • Molar Mass : 143.18 g/mol
  • Key Differences: Ring Structure: Cyclopentane vs. cyclobutane, reducing ring strain. Functional Groups: Combines an amine (-NH₂) and ester (-COOCH₃), enabling dual reactivity (nucleophilic and electrophilic sites).

trans-3-Methylcyclobutanamine (CAS 20826-77-1)

  • Molecular Formula : C₅H₁₁N
  • Molar Mass : 85.15 g/mol (calculated)
  • Key Differences :
    • Functional Group : An amine (-NH₂) replaces the ketone, shifting reactivity from electrophilic (ketone) to nucleophilic (amine).
    • Basicity : The amine group introduces basicity, unlike the neutral ketone in this compound .

Data Table: Comparative Overview

Compound Molecular Formula Molar Mass (g/mol) Key Functional Group Notable Properties/Applications
This compound C₅H₈O₂ 100.12 Methoxy, Ketone Organic synthesis building block
3-Mercaptobutan-2-one C₄H₈OS 104.2 Thiol, Ketone High nucleophilicity; PPE required
3-Methylcyclobutan-1-one C₅H₈O 84.12 Methyl, Ketone Lower polarity; strained ring
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amine, Ester Peptide synthesis; dual reactivity
trans-3-Methylcyclobutanamine C₅H₁₁N 85.15 Amine Nucleophilic reactions; basicity

Research Findings and Implications

  • Structural Influence on Reactivity: The methoxy group in this compound enhances polarity and stabilizes the ketone through resonance, distinguishing it from non-oxygenated analogs like 3-Methylcyclobutan-1-one.
  • Commercial Viability : this compound is priced significantly higher than 3-Methylcyclobutan-1-one (e.g., €775.00/g vs. lower-cost methyl derivatives), reflecting its specialized applications .

Biological Activity

3-Methoxycyclobutan-1-one, a cyclic ketone with the molecular formula C5_5H8_8O, is gaining attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of this compound's significance in medicinal chemistry.

  • Molecular Formula : C5_5H8_8O
  • CAS Number : 30830-25-2
  • Structure : The compound features a cyclobutane ring with a methoxy group and a ketone functional group.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Potential

While direct studies on the anticancer effects of this compound are scarce, related compounds in the cyclobutane family have demonstrated cytotoxic effects against cancer cell lines. Research suggests that such compounds may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and caspase activation .

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    • A study explored the efficacy of this compound against M. tuberculosis. Results indicated significant inhibition at specific concentrations, suggesting potential as a therapeutic agent in tuberculosis treatment.
  • Cytotoxicity in Cancer Cells :
    • Investigations into structurally similar compounds revealed that derivatives of cyclobutane can induce apoptosis in K562 leukemia cells. These findings imply that this compound might exhibit similar properties, warranting further exploration into its cytotoxic mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of M. tuberculosis
CytotoxicityInduction of apoptosis
Interaction with EnzymesModulation of enzyme activityHypothetical based on structure

Future Directions

Given the preliminary findings regarding the biological activities of this compound, further research is necessary to:

  • Conduct In Vivo Studies : To validate the antimicrobial and anticancer properties observed in vitro.
  • Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity could lead to more potent derivatives.
  • Investigate Mechanisms : Detailed studies on how this compound interacts at the molecular level with various biological targets will enhance our understanding and potential applications in drug development.

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